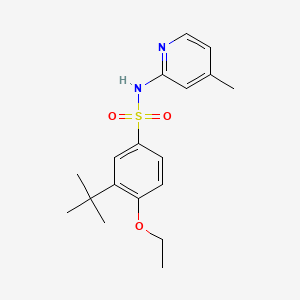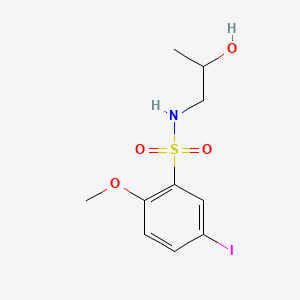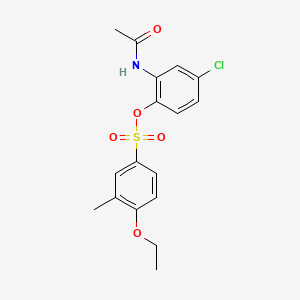![molecular formula C9H5IN4S B604331 6-(4-Iodophényl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 1071415-66-1](/img/structure/B604331.png)
6-(4-Iodophényl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Iodophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities, including antimicrobial, antifungal, and anticancer properties .
Applications De Recherche Scientifique
6-(4-Iodophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its anticancer activities, particularly in targeting specific cancer cell lines.
Mécanisme D'action
Target of Action
The primary target of 6-(4-Iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is Shikimate dehydrogenase (Mt SD) . This enzyme plays a crucial role in the biosynthesis of the chorismate end product, making it a promising therapeutic target .
Mode of Action
The compound interacts with its target, Mt SD, by inhibiting its function . This inhibition disrupts the normal functioning of the enzyme, leading to changes in the biochemical processes it controls .
Biochemical Pathways
The inhibition of Mt SD affects the shikimate pathway , which is responsible for the biosynthesis of the chorismate end product . The disruption of this pathway leads to downstream effects that can impact various biological processes.
Result of Action
The inhibition of Mt SD by 6-(4-Iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can lead to significant molecular and cellular effects. For instance, it has been associated with potent antitubercular activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Iodophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 4-iodoaniline with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using phosphorus oxychloride (POCl3) to yield the desired triazolothiadiazole compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentrations to achieve higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-Iodophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and biological activities.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Substitution Products: Depending on the substituent introduced, various derivatives of the original compound can be synthesized, each with unique properties.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones, which may exhibit different biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(4-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(4-Methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(4-Nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
6-(4-Iodophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the presence of the iodine atom, which can significantly influence its electronic properties and reactivity. This makes it a valuable compound for further functionalization and the development of new derivatives with enhanced biological activities .
Propriétés
IUPAC Name |
6-(4-iodophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5IN4S/c10-7-3-1-6(2-4-7)8-13-14-5-11-12-9(14)15-8/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSHYWXYXKCDDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=NN=C3S2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5IN4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B604255.png)
![2-{4-[(4-Butoxy-3-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B604256.png)
![2-{4-[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B604257.png)
![2-{4-[(3-Butoxy-4-chlorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B604258.png)

amine](/img/structure/B604263.png)
amine](/img/structure/B604264.png)
amine](/img/structure/B604266.png)

![(1-Ethyl-2-hydroxyethyl)[(2-methoxy-4-methylphenyl)sulfonyl]amine](/img/structure/B604268.png)

![1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B604271.png)
